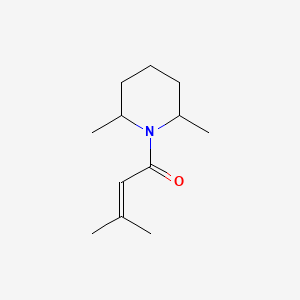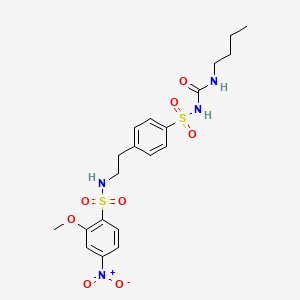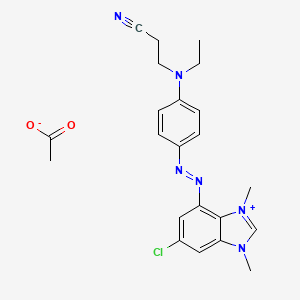
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyanoacetylation of amines, which involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions often employ reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with different substituents.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,6-Dimethyl-1-(3-methyl-1-oxo-2-butenyl)piperidine include other piperidine derivatives such as 2,2,6,6-Tetramethylpiperidine and Lenalidomide .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features and specific biological activities
Eigenschaften
CAS-Nummer |
56646-70-9 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-(2,6-dimethylpiperidin-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(2)8-12(14)13-10(3)6-5-7-11(13)4/h8,10-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
VEFWPAOHMIMCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1C(=O)C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)






